2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-16-12(21)7-19-8-17-13-11(14(19)22)6-18-20(13)10-4-2-3-9(15)5-10/h2-6,8H,7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFLZKICFZONBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide typically involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the N-methylacetamide group is introduced through an acylation reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Investigated for its anti-cancer properties, showing efficacy against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells. The molecular targets include epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) .
Comparison with Similar Compounds
A. Position 5 Modifications
B. Position 1 Aromatic Substitutions
- All compounds share a 3-chlorophenyl group at position 1, which likely contributes to π-π stacking interactions in target binding pockets. This substituent is conserved across analogs, suggesting its critical role in maintaining scaffold orientation .
Biological Activity
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is with a molecular weight of approximately 397.79 g/mol. The presence of the chlorophenyl group enhances its pharmacological profile, which is crucial for its activity against various biological targets.
Inhibition of Cyclin-Dependent Kinases
Research indicates that this compound exhibits potent inhibitory effects on CDK2, which plays a pivotal role in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression, making it a candidate for anticancer therapies. In vitro studies have demonstrated significant inhibition of growth across various cancer cell lines, showcasing its therapeutic potential in oncology .
| Biological Activity | Mechanism | Target | Effect |
|---|---|---|---|
| CDK Inhibition | Competitive | CDK2 | Disruption of cell cycle |
| Antitumor Activity | Indirect | Various cancer types | Growth inhibition in vitro |
Antitumor Properties
The antitumor properties of this compound have been highlighted in several studies. For instance, it has shown effectiveness against breast cancer and lung cancer cell lines, indicating its broad-spectrum anticancer activity . The specific mechanism involves the induction of apoptosis and inhibition of proliferation in cancer cells.
Case Studies
A notable study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
Another investigation focused on lung cancer cell lines (A549), where the compound was found to significantly reduce cell proliferation and induce G1 phase arrest. This study further confirmed the role of CDK2 inhibition as a mechanism for its anticancer effects .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate hydrazine derivatives and pyrimidine precursors. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through condensation reactions involving hydrazines and pyrimidine derivatives.
- Substitution Reactions : The introduction of the chlorophenyl group and N-methylacetamide moiety is performed through electrophilic aromatic substitution methods.
Q & A
Q. What synthetic methodologies are effective for preparing 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide?
A multi-step synthesis is typically employed, starting with the condensation of substituted pyrazole precursors with α-chloroacetamides or analogous reagents. For example, cyclization reactions using phosphorus oxychloride at elevated temperatures (e.g., 120°C) have been reported for structurally related pyrazolo[3,4-d]pyrimidinones . Key intermediates include hydrazide derivatives and substituted acetamides. Reaction optimization should focus on solvent selection (e.g., ethyl acetate with triethylamine) and temperature control to minimize side products .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Spectroscopy : IR and NMR (¹H/¹³C) are critical for verifying functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and substituent positions. For example, the N-methylacetamide moiety shows distinct proton signals at δ ~2.8–3.2 ppm in ¹H NMR .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry and hydrogen bonding patterns. The pyrazolo[3,4-d]pyrimidine core often exhibits planar aromatic stacking interactions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for analogs of this compound?
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or compound purity. To address this:
- Reproducibility : Validate synthetic protocols using HPLC-MS (>95% purity) and repeat bioassays with standardized protocols (e.g., IC₅₀ determination in triplicate).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 3-chlorophenyl group, N-methylacetamide chain) and compare activity across analogs. For example, fluorinated or methoxy-substituted phenyl groups may alter binding affinity .
Q. How can polymorphism impact the physicochemical properties of this compound, and how is it characterized?
Polymorphism can affect solubility, stability, and bioavailability. Characterization methods include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting point variations between polymorphs.
- X-ray Powder Diffraction (XRPD) : Distinguishes crystalline forms by unique diffraction patterns. For related compounds, polymorphs with different hydrogen-bonding networks have been reported in pyrazolo-pyrimidine derivatives .
Q. What computational approaches are suitable for predicting the binding mode of this compound to kinase targets?
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., DAPK1). The pyrazolo[3,4-d]pyrimidine scaffold may occupy the ATP-binding pocket, with the 3-chlorophenyl group contributing to hydrophobic interactions .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over time to assess binding free energy (MM-PBSA/GBSA methods).
Methodological Challenges and Solutions
Q. How to optimize reaction yields in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?
Q. How to address discrepancies in spectral data during structural elucidation?
- Case Study : If NMR signals for the N-methylacetamide group overlap with aromatic protons, employ 2D techniques (HSQC, HMBC) to assign correlations. For ambiguous cases, compare with literature data for structurally validated analogs .
Critical Analysis of Evidence
- SHELX Reliability : While SHELX remains widely used for crystallography, its limitations in handling twinned or low-resolution data necessitate cross-validation with other software (e.g., OLEX2) .
- Contradictions in SAR : Fluorinated analogs in show reduced activity compared to chlorinated derivatives, suggesting steric or electronic effects dominate over halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
